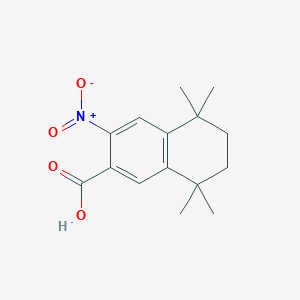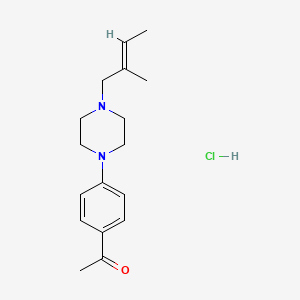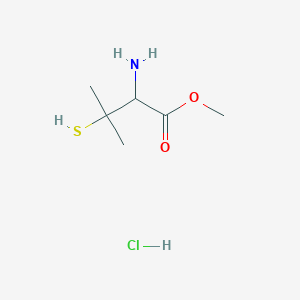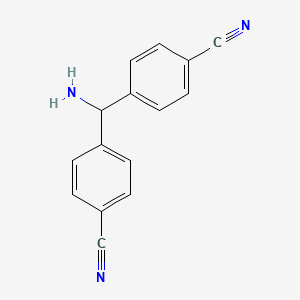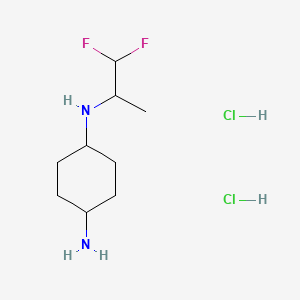
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride: is a synthetic organic compound that features a cyclohexane ring substituted with a difluoropropyl group and two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride typically involves multiple steps, including:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoropropyl group: This step may involve the use of difluorinated reagents under specific conditions to ensure the correct substitution pattern.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form, typically through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the difluoropropyl group to other functional groups, such as alkanes or alcohols.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly for targeting specific biological pathways.
Industry: As an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine: The free base form of the compound.
N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine: A similar compound without the trans configuration.
Cyclohexanediamine derivatives: Other compounds with similar cyclohexane and amine structures.
Uniqueness
The uniqueness of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride lies in its specific substitution pattern and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H20Cl2F2N2 |
|---|---|
Poids moléculaire |
265.17 g/mol |
Nom IUPAC |
4-N-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18F2N2.2ClH/c1-6(9(10)11)13-8-4-2-7(12)3-5-8;;/h6-9,13H,2-5,12H2,1H3;2*1H |
Clé InChI |
SJUUCNJZQGAVHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)F)NC1CCC(CC1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
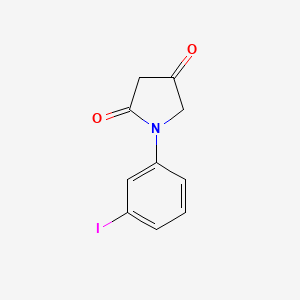
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

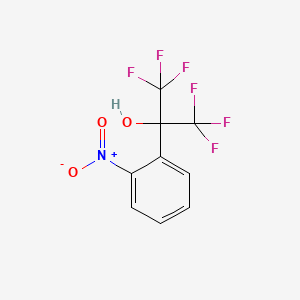
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
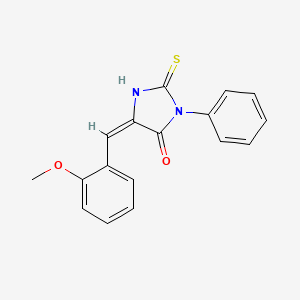
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)

